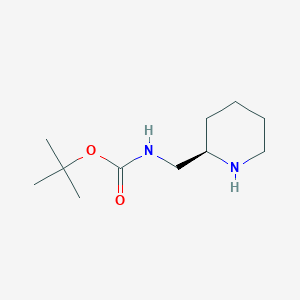

(R)-tert-Butyl (piperidin-2-ylmethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[[(2R)-piperidin-2-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-9-6-4-5-7-12-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRUVVRMWMDZAE-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H]1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801205580 | |

| Record name | 1,1-Dimethylethyl N-[(2R)-2-piperidinylmethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801205580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139004-96-9 | |

| Record name | 1,1-Dimethylethyl N-[(2R)-2-piperidinylmethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139004-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(2R)-2-piperidinylmethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801205580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-tert-Butyl (piperidin-2-ylmethyl)carbamate CAS number and IUPAC name

A comprehensive technical guide on tert-Butyl piperidinylmethylcarbamate derivatives.

Introduction

This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and experimental data for two closely related chiral piperidine derivatives: (S)-tert-Butyl (piperidin-2-ylmethyl)carbamate and (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate . While the initially requested compound, (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate, is not readily documented in publicly available scientific literature, this guide focuses on its existing stereoisomer and a key regioisomer. These compounds are valuable building blocks in medicinal chemistry and drug development, frequently utilized for the synthesis of complex pharmaceutical intermediates. This document is intended for researchers, scientists, and professionals in the field of drug development.

Compound Identification and Properties

The fundamental details, including CAS numbers and IUPAC names, for the two related compounds are provided below. A summary of their key physical and chemical properties is presented in a structured table for straightforward comparison.

(S)-tert-Butyl (piperidin-2-ylmethyl)carbamate

(R)-tert-Butyl (piperidin-3-ylmethyl)carbamate

Table 1: Physicochemical Properties

| Property | (S)-tert-Butyl (piperidin-2-ylmethyl)carbamate | (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate |

| Molecular Formula | C₁₁H₂₂N₂O₂ | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.30 g/mol [2] | 214.30 g/mol [3] |

| Exact Mass | 214.168127949 Da[2] | 214.168127949 Da[3] |

| XLogP3-AA | 1.4 | 1.2 |

| Hydrogen Bond Donor Count | 2 | 2 |

| Hydrogen Bond Acceptor Count | 2 | 2 |

| Rotatable Bond Count | 3 | 3 |

Experimental Protocols

A representative experimental protocol for the synthesis of a related chiral tert-Butyl (piperidin-3-ylmethyl)carbamate is detailed below. This procedure illustrates a common method for obtaining the desired stereoisomer.

Synthesis of (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate[4]

This synthesis involves the resolution of a racemic mixture of 3-(Boc-aminomethyl)piperidine using a chiral resolving agent, followed by liberation of the free amine.

Materials:

-

N-(tert-butoxycarbonyl)-3-aminomethylpiperidine (racemic mixture)

-

(-)-O,O'-di-p-toluoyl-L-tartaric acid

-

Methanol (anhydrous)

-

Distilled water

-

10% Sodium carbonate solution

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

Procedure:

-

Salt Formation: A mixture of N-(tert-butoxycarbonyl)-3-aminomethylpiperidine (10 g, 47 mmol) and (-)-O,O'-di-p-toluoyl-L-tartaric acid (15.52 g, 47 mmol) is prepared in dry methanol (100 ml).

-

The mixture is gently heated to reflux until a homogeneous solution is formed.

-

The reaction mixture is then cooled to room temperature and stirred for 5-6 hours.

-

Isolation of Diastereomeric Salt: The resulting white solid (the diastereomeric salt of the (S)-enantiomer) is collected by filtration and washed with a minimal amount of anhydrous methanol.

-

The crude product is further purified by recrystallization from methanol.

-

Liberation of the Free Amine: The purified salt is suspended in distilled water (25 ml) and cooled to 0°C.

-

A 10% sodium carbonate solution (100 ml) is added in portions until the mixture becomes basic. Stirring is continued for an additional 10 minutes.

-

Extraction: The aqueous mixture is extracted with ethyl acetate (5 x 50 ml).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the target compound, (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate.

Visualizations

The following diagrams illustrate the logical workflow of the synthesis described above.

Caption: Synthesis Workflow for Chiral Resolution.

This guide provides a foundational understanding of the specified tert-Butyl piperidinylmethylcarbamate derivatives. For further in-depth analysis, researchers are encouraged to consult the cited literature and safety data sheets for each compound.

References

- 1. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride | C11H23ClN2O2 | CID 45072463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-butyl N-{[(2S)-piperidin-2-yl]methyl}carbamate | C11H22N2O2 | CID 1501973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate | C11H22N2O2 | CID 1501848 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-Butyl (piperidin-2-ylmethyl)carbamate is a chiral heterocyclic compound often utilized as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its structure, featuring a piperidine ring, a carbamate protecting group, and a specific stereochemistry, makes it a valuable intermediate for creating targeted therapeutic agents. Understanding its physicochemical properties is crucial for its effective use in reaction design, purification, formulation, and for predicting its behavior in biological systems. This guide provides a detailed overview of the known and predicted physicochemical characteristics of this compound, along with standardized protocols for their experimental determination.

Physicochemical Data

The following table summarizes key physicochemical properties for this compound. As experimental data for the (R)-enantiomer is limited, computed values are provided based on its corresponding (S)-enantiomer or the racemic mixture. These computed values are expected to be identical for the (R)-enantiomer.

| Property | Value | Data Type | Reference |

| Molecular Formula | C₁₁H₂₂N₂O₂ | --- | --- |

| Molecular Weight | 214.30 g/mol | Computed | [1][2] |

| Appearance | White to light yellow powder/crystal | Experimental | [3] |

| Melting Point | 93.0 - 97.0 °C (for racemate) | Experimental | [3] |

| Boiling Point | Data not available | --- | --- |

| XLogP3 | 1.4 | Computed | [1][2] |

| Topological Polar Surface Area (TPSA) | 50.4 Ų | Computed | [1][2] |

| Hydrogen Bond Donors | 2 | Computed | [1] |

| Hydrogen Bond Acceptors | 2 | Computed | [1] |

| Rotatable Bond Count | 3 | Computed | [1][2] |

| Exact Mass | 214.168127949 Da | Computed | [1][2] |

| pKa | Data not available | --- | --- |

| Solubility | Data not available | --- | --- |

Note: Computed properties are derived from the PubChem entry for the (S)-enantiomer or the racemate. These values are expected to be identical for the (R)-enantiomer.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are standard procedures and can be adapted for this compound.

Melting Point Determination (Capillary Method)

The melting point provides an indication of the purity of a crystalline solid. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Ensure the compound is finely powdered by grinding a small amount in a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (based on the racemate's melting point of 93-97°C).

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample has completely melted (T2).

-

The melting point range is reported as T1 - T2.[3][][5][6][7]

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold standard for its determination.

Materials:

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system

-

Vortex mixer and shaker

Procedure:

-

Prepare a stock solution of the compound in the aqueous phase at a known concentration.

-

Add equal volumes of the pre-saturated n-octanol and the aqueous stock solution to a centrifuge tube.

-

Agitate the mixture vigorously using a vortex mixer for several minutes to ensure thorough mixing.

-

Place the tube on a shaker for a sufficient time (e.g., 1-24 hours) to allow the system to reach equilibrium.

-

Separate the two phases by centrifugation to break any emulsions.

-

Carefully withdraw an aliquot from both the aqueous and organic phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV). A calibration curve should be prepared for accurate quantification.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase: P = [organic] / [aqueous].

-

The LogP is the base-10 logarithm of the partition coefficient: LogP = log₁₀(P).

Aqueous Solubility Determination (Shake-Flask Method)

Thermodynamic solubility is the concentration of a compound in a saturated solution in equilibrium with the solid form of the compound.

Materials:

-

Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge and/or filters (e.g., 0.22 µm PVDF)

-

Analytical system for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Add an excess amount of the solid compound to a vial containing the aqueous buffer. This ensures that a saturated solution will be formed.

-

Seal the vial and place it in a shaker at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the suspension for a period sufficient to reach equilibrium (typically 24-72 hours).

-

After equilibration, allow the suspension to settle.

-

Separate the undissolved solid from the saturated solution by centrifugation followed by filtration of the supernatant. This step is critical to avoid inflating the solubility measurement with suspended particles.

-

Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method against a standard calibration curve.

-

The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the experimental determination of the octanol-water partition coefficient (LogP) using the shake-flask method.

Caption: Workflow for LogP Determination (Shake-Flask Method).

References

- 1. tert-butyl N-{[(2S)-piperidin-2-yl]methyl}carbamate | C11H22N2O2 | CID 1501973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-butyl N-((piperidin-2-yl)methyl)carbamate | C11H22N2O2 | CID 2756031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl (Piperidin-2-ylmethyl)carbamate | 141774-61-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 5. chembk.com [chembk.com]

- 6. rsc.org [rsc.org]

- 7. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate, a key intermediate in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed spectroscopic data and the experimental protocols for obtaining them.

Molecular Structure

IUPAC Name: tert-butyl N-[[(2R)-piperidin-2-yl]methyl]carbamate Molecular Formula: C₁₁H₂₂N₂O₂ Molecular Weight: 214.30 g/mol

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the title compound. Note that the NMR and IR data presented are for the (S)-enantiomer, which are identical to those of the (R)-enantiomer in an achiral environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.[1][2] The ¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

Table 1: ¹H NMR Spectroscopic Data for tert-Butyl (piperidin-2-ylmethyl)carbamate

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 3.79 – 3.71 | m | 1H | Piperidine CH |

| 3.58 – 3.46 | m | 2H | CH₂-NHBoc |

| 3.40 – 3.31 | m | 1H | Piperidine CH₂ |

| 3.31 – 3.23 | m | 1H | Piperidine CH₂ |

| 1.97 – 1.85 | m | 1H | Piperidine CH₂ |

| 1.88 – 1.69 | m | 5H | Piperidine CH₂ |

| 1.66 – 1.56 | m | 1H | Piperidine NH |

| 1.44 | s | 9H | C(CH₃)₃ |

Data recorded in CDCl₃ at 500 MHz.[3]

Table 2: ¹³C NMR Spectroscopic Data for tert-Butyl (piperidin-2-ylmethyl)carbamate

| Chemical Shift (δ ppm) | Assignment |

| 154.8 | C=O (Carbamate) |

| 79.3 | C (CH₃)₃ |

| 56.8 | Piperidine C H |

| 46.4 | C H₂-NHBoc |

| 45.2 | Piperidine C H₂ |

| 32.1 | Piperidine C H₂ |

| 30.6 | Piperidine C H₂ |

| 29.8 | Piperidine C H₂ |

| 28.7 | C(C H₃)₃ |

| 23.5 | Piperidine C H₂ |

Data recorded in CDCl₃ at 126 MHz.[3]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4][5]

Table 3: IR Spectroscopic Data for tert-Butyl (piperidin-2-ylmethyl)carbamate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2972, 2931, 2874 | Strong | C-H stretching (alkane) |

| 1692 | Strong | C=O stretching (carbamate) |

| 1479, 1455 | Medium | C-H bending |

| 1392, 1365 | Medium | C-H bending (tert-butyl) |

| 1251 | Strong | C-N stretching |

| 1172 | Strong | C-O stretching |

Data obtained as a thin film.[3]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[6][7] For this compound, the expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed.

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion |

| 214.17 | [M]⁺ (Calculated for C₁₁H₂₂N₂O₂) |

| 215.18 | [M+H]⁺ (Calculated for C₁₁H₂₃N₂O₂) |

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[6]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.[8]

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.

-

Data Processing: Process the acquired free induction decay (FID) using Fourier transformation. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm).

IR Spectroscopy Protocol (Thin Film Method)

-

Sample Preparation: Dissolve a small amount of the oily compound in a volatile solvent like methylene chloride or acetone.[9]

-

Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[9]

-

Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry Protocol (Electrospray Ionization - ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[10] Further dilute an aliquot of this solution to a final concentration of about 10-100 µg/mL.[10]

-

Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte (e.g., [M+H]⁺).

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions as a function of m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic characterization of a chemical compound.

References

- 1. benchchem.com [benchchem.com]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. amherst.edu [amherst.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. web.mit.edu [web.mit.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Navigating the Synthesis and Procurement of Enantiomerically Pure (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-tert-Butyl (piperidin-2-ylmethyl)carbamate is a chiral building block of significant interest in medicinal chemistry and drug development. Its specific stereochemistry and functional groups make it a valuable component for the synthesis of complex molecular architectures with potential therapeutic applications. However, a direct commercial source for this enantiomerically pure compound is not readily identifiable. This technical guide provides a comprehensive overview of the commercial landscape for related isomers, outlines a robust synthetic pathway to obtain the target molecule, and furnishes detailed experimental protocols for its synthesis and characterization. The presented information is intended to empower researchers to efficiently procure or synthesize this key chemical entity.

Commercial Availability Landscape

While this compound is not a standard catalog item, several isomers and the racemic precursor are commercially available from various suppliers. This information is crucial for researchers who may consider alternative starting materials or who plan to undertake the synthesis of the target compound. The following tables summarize the availability of key related molecules.

Table 1: Commercial Availability of (R/S)-2-(Aminomethyl)piperidine (Racemic Precursor)

| Supplier | Product Name | CAS Number | Purity | Quantity |

| Sigma-Aldrich | 2-(Aminomethyl)piperidine | 22990-77-8 | 97% | 1 g, 5 g |

| Alfa Aesar | 2-(Aminomethyl)piperidine | 22990-77-8 | 97% | 1 g, 5 g |

| TCI Chemicals | 2-(Aminomethyl)piperidine | 22990-77-8 | >98% | 1 g, 5 g |

Table 2: Commercial Availability of Isomeric Piperidinyl Carbamates

| Supplier | Product Name | CAS Number | Purity | Quantity |

| Fluorochem | (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride | 1217778-64-7 | 95% | 100 mg, 250 mg |

| BLDpharm | (R)-tert-Butyl piperidin-3-ylcarbamate | 309956-78-3 | 98% | 1 g, 5 g, 25 g |

| Pharmaffiliates | (R)-3-(Boc-Amino)piperidine | 309956-78-3 | - | Inquire |

| MolPort | tert-butyl N-(piperidin-3-yl)carbamate | 172603-05-3 | >95% | 250 mg, 1 g, 5 g |

Proposed Synthetic Pathway

Given the absence of a direct commercial source, a two-step synthetic approach starting from the commercially available racemic 2-(aminomethyl)piperidine is proposed. This pathway involves a classical chiral resolution followed by a standard Boc-protection.

Detailed Experimental Protocols

Step 1: Chiral Resolution of (R/S)-2-(Aminomethyl)piperidine

This protocol is adapted from analogous resolutions of chiral amines using N-acetyl-L-leucine.

Materials and Reagents:

-

(R/S)-2-(Aminomethyl)piperidine

-

N-Acetyl-L-leucine

-

Methanol (anhydrous)

-

Diethyl ether

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Salt Formation: In a round-bottom flask, dissolve N-acetyl-L-leucine (1.0 equivalent) in a minimal amount of hot anhydrous methanol. To this solution, add a solution of (R/S)-2-(aminomethyl)piperidine (1.0 equivalent) in anhydrous methanol dropwise with stirring.

-

Fractional Crystallization: Allow the resulting solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) overnight to facilitate crystallization of the less soluble diastereomeric salt.

-

Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol, followed by diethyl ether. The mother liquor, enriched in the other diastereomer, should be saved for potential recovery of the (S)-enantiomer.

-

Recrystallization: To enhance the diastereomeric purity, the collected salt can be recrystallized from a minimal amount of hot methanol. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each crystallization step until a constant value is achieved.

-

Liberation of the Free Amine: Suspend the diastereomerically pure salt in deionized water and cool the mixture in an ice bath. Add a concentrated aqueous solution of sodium hydroxide (e.g., 2 M NaOH) dropwise with stirring until the pH of the solution is >12.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield enantiomerically pure (R)-2-(aminomethyl)piperidine as an oil.

Step 2: Boc-Protection of (R)-2-(Aminomethyl)piperidine

This is a standard procedure for the N-Boc protection of primary amines.

Materials and Reagents:

-

(R)-2-(Aminomethyl)piperidine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or Sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve (R)-2-(aminomethyl)piperidine (1.0 equivalent) in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (1.0-1.1 equivalents) to the solution. If the starting material is a salt, a base such as triethylamine (2.2 equivalents) should be added. If using the free base, an aqueous solution of sodium bicarbonate can be used as the solvent and base.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench with deionized water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) if a tertiary amine base was used, followed by deionized water, and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Quality Control and Characterization Workflow

Ensuring the enantiomeric purity and structural integrity of the final product is paramount. The following workflow outlines the key analytical techniques for quality control.

Description of Analytical Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the compound by identifying the chemical environment of the hydrogen and carbon atoms.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.

-

High-Performance Liquid Chromatography (HPLC/UPLC): Assesses the chemical purity of the final product by separating it from any impurities.

-

Chiral HPLC or Supercritical Fluid Chromatography (SFC): The most critical analysis to determine the enantiomeric excess (e.e.) of the final product by separating the (R) and (S) enantiomers.

Conclusion

While the direct procurement of enantiomerically pure this compound presents a challenge, this technical guide demonstrates that the compound is readily accessible through a straightforward, two-step synthesis from a commercially available racemic precursor. The detailed protocols for chiral resolution and Boc-protection, along with the outlined quality control workflow, provide researchers with the necessary tools to confidently produce this valuable chiral building block for their research and development endeavors. The commercial availability of related isomers also offers alternative avenues for synthetic design.

The Strategic Role of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate in Asymmetric Synthesis: A Technical Guide

Introduction

(R)-tert-butyl (piperidin-2-ylmethyl)carbamate is a valuable chiral building block in the field of asymmetric synthesis, particularly in the development of novel pharmaceuticals. Its rigid piperidine scaffold, combined with the stereochemically defined center at the 2-position, makes it an important starting material for the enantioselective synthesis of complex molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group on the exocyclic amine enhances its utility by allowing for selective manipulation of the piperidine nitrogen. This technical guide provides an in-depth analysis of the role of this compound in asymmetric synthesis, including its application as a chiral auxiliary and a foundational element for the synthesis of bioactive compounds.

Core Applications in Asymmetric Synthesis

The primary role of this compound in asymmetric synthesis is as a chiral pool starting material . By beginning a synthesis with this enantiomerically pure compound, the chirality at the C2 position is incorporated into the final product, obviating the need for chiral separations or complex asymmetric catalytic steps later in the synthetic sequence. This approach is particularly advantageous in the synthesis of substituted piperidine derivatives, which are prevalent motifs in a wide range of pharmaceuticals, including treatments for neurological disorders.

One of the key applications of chiral piperidine scaffolds is in the development of Neurokinin-1 (NK1) receptor antagonists. These antagonists often feature a substituted piperidine ring where the stereochemistry is crucial for high-affinity binding to the receptor. For potent NK1 receptor antagonists, a cis relationship between the substituents on the piperidine ring, specifically a (2S, 3S) configuration, is often required for optimal activity. While direct synthesis examples starting from this compound are not extensively detailed in publicly accessible literature, its structural motif is highly relevant to the construction of such therapeutic agents.

Asymmetric Transformations and Synthetic Workflows

The synthetic utility of this compound is realized through a series of chemical transformations that leverage its inherent chirality to control the stereochemical outcome of subsequent reactions. A common synthetic strategy involves the functionalization of the piperidine nitrogen, followed by reactions at other positions of the ring.

A representative workflow for the utilization of this compound as a chiral building block is the diastereoselective alkylation of a derivative. In this approach, the piperidine nitrogen is first acylated or alkylated, and then the resulting compound is used to direct the stereoselective addition of a substituent at another position on the piperidine ring.

Caption: General workflow for the diastereoselective alkylation of an N-protected derivative of this compound.

Quantitative Data in Asymmetric Synthesis

While specific quantitative data for reactions starting directly with this compound is sparse in readily available literature, data from analogous systems highlight the high degree of stereocontrol achievable with chiral piperidine derivatives. The following table summarizes typical yields and enantiomeric/diastereomeric excesses observed in asymmetric syntheses of substituted piperidines using methodologies that could be applied to the target molecule.

| Reaction Type | Chiral Precursor/Auxiliary | Electrophile/Reactant | Yield (%) | ee% / de% | Reference Analogy |

| Asymmetric N-Alkylation | Piperidin-2-ylmethyl acetate | Benzyl bromide | 75-85 | N/A | [1] |

| Reductive Amination | Piperidin-2-ylmethyl acetate | Benzaldehyde | 70-80 | N/A | [1] |

| Chemoenzymatic Transamination | Ethyl N-Boc-D-pyroglutamate derivative | Isopropylamine | 65.8 | >99.9% ee | [2] |

Note: The data presented are for analogous structures and reactions, illustrating the potential efficacy of using chiral piperidine building blocks. Direct quantitative data for this compound in these specific transformations is not available in the cited literature.

Experimental Protocols

The following protocols are representative methodologies for key transformations involving piperidine derivatives, adapted for this compound based on established procedures for similar compounds.

Protocol 1: N-Alkylation of this compound

This protocol describes the direct alkylation of the piperidine nitrogen using an alkyl halide.

Materials:

-

This compound

-

Alkyl halide (e.g., Benzyl bromide)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Add the alkyl halide (1.1 eq) dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated product.

Caption: Step-by-step experimental workflow for the N-alkylation of this compound.

This compound serves as a crucial chiral starting material in asymmetric synthesis. Its predefined stereochemistry provides an efficient route to enantiomerically enriched piperidine derivatives, which are key components of numerous pharmaceutical agents. While specific, detailed applications in the literature are not always readily accessible, the principles of asymmetric synthesis and the methodologies developed for analogous chiral building blocks provide a clear framework for its effective use. The protocols and workflows outlined in this guide, based on established chemical principles, offer a solid foundation for researchers and drug development professionals to leverage the synthetic potential of this valuable chiral intermediate. The continued exploration of its applications is expected to lead to the development of novel and more effective therapeutic agents.

References

The Versatile Precursor: A Technical Guide to Synthesizing Novel Heterocycles from (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

(R)-tert-Butyl (piperidin-2-ylmethyl)carbamate , a chiral piperidine derivative, stands as a valuable and versatile starting material in the synthesis of novel and intricate heterocyclic scaffolds. Its inherent chirality and the presence of two distinct nitrogen atoms—one within the piperidine ring and a protected primary amine on the side chain—offer a unique platform for the construction of diverse fused and spirocyclic systems. These resulting heterocycles are of significant interest in medicinal chemistry due to their three-dimensional complexity and potential for potent and selective interactions with various biological targets. This guide provides an in-depth exploration of the utility of this precursor, detailing synthetic pathways to novel heterocyclic cores and highlighting their potential therapeutic applications.

Core Properties and Reactivity

This compound possesses a molecular formula of C₁₁H₂₂N₂O₂ and a molecular weight of 214.30 g/mol . The tert-butoxycarbonyl (Boc) protecting group on the exocyclic amine is crucial for regioselective reactions, allowing for initial functionalization of the more nucleophilic secondary amine within the piperidine ring. Subsequent deprotection of the Boc group unveils a primary amine, which can then participate in intramolecular cyclization reactions to forge new heterocyclic rings.

Synthesis of Novel Fused Heterocycles: Octahydropyrido[1,2-a]pyrazines

One of the most promising applications of this compound is in the synthesis of octahydropyrido[1,2-a]pyrazines. This bicyclic scaffold is a key structural motif in a number of biologically active compounds, including potent antagonists for the µ-opioid receptor.[1] The general synthetic strategy involves a two-step sequence: N-alkylation of the piperidine nitrogen followed by intramolecular cyclization.

Experimental Protocol: Synthesis of (R)-2-Benzyloctahydropyrido[1,2-a]pyrazin-4-one

This protocol describes a plausible synthetic route to a key intermediate in the synthesis of octahydropyrido[1,2-a]pyrazine analogs, adapted from established methodologies.

Step 1: N-Alkylation

-

To a solution of this compound (1.0 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add a base, for instance, potassium carbonate (1.5 eq.).

-

To this suspension, add ethyl 2-bromoacetate (1.2 eq.) dropwise at room temperature.

-

Stir the reaction mixture at ambient temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-alkylated product. Purification can be achieved by column chromatography on silica gel.

Step 2: Deprotection and Intramolecular Cyclization

-

Dissolve the purified N-alkylated intermediate from Step 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20% TFA in DCM) and stir at room temperature for 1-2 hours to effect Boc deprotection.

-

Monitor the deprotection by TLC. Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Dissolve the resulting crude amine salt in a high-boiling point solvent such as xylene.

-

Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA), to neutralize the salt and facilitate the intramolecular cyclization.

-

Heat the reaction mixture to reflux (approximately 140 °C) for 8-12 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the resulting crude lactam, (R)-2-Benzyloctahydropyrido[1,2-a]pyrazin-4-one, by column chromatography on silica gel.

Quantitative Data Summary

| Step | Product | Reagents | Solvent | Temp. | Time (h) | Yield (%) |

| 1 | N-Alkylated Intermediate | K₂CO₃, Ethyl 2-bromoacetate | DMF | RT | 12-18 | 85-95 |

| 2 | (R)-Octahydropyrido[1,2-a]pyrazin-4-one | TFA/DCM, DIPEA | Xylene | Reflux | 8-12 | 70-85 |

Note: Yields are representative and may vary based on specific substrate and reaction conditions.

Potential Biological Applications and Signaling Pathways

The octahydropyrido[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, particularly for targeting G-protein coupled receptors (GPCRs).

µ-Opioid Receptor Antagonism

Derivatives of the octahydropyrido[1,2-a]pyrazine core have been identified as potent and selective µ-opioid receptor antagonists.[1] The µ-opioid receptor is a key target in pain management, addiction, and other neurological disorders. Antagonists of this receptor can block the effects of both endogenous and exogenous opioids.

Caption: µ-Opioid Receptor Antagonism Pathway.

Synthesis of Fused Imidazoles and Pyrimidines

The versatile nature of this compound also allows for its use in the synthesis of other novel heterocyclic systems, such as hexahydropyrido[1,2-c]imidazoles and hexahydropyrido[1,2-c]pyrimidines. These scaffolds are of interest for their potential interactions with serotonin (5-HT) and other neurotransmitter receptors.[2][3][4]

General Synthetic Workflow

The synthesis of these fused heterocycles would follow a similar logic of initial functionalization of the piperidine nitrogen, followed by deprotection and cyclization of the side-chain amine with a suitable electrophile to form the new ring.

Caption: General Synthetic Workflow for Fused Heterocycles.

Conclusion

This compound is a highly valuable chiral building block for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. Its strategic use allows for the efficient construction of complex scaffolds such as octahydropyrido[1,2-a]pyrazines and other fused piperidine systems. The exploration of these novel heterocycles as modulators of key biological targets, including GPCRs like the µ-opioid and serotonin receptors, represents a promising avenue for the development of new therapeutics. The detailed experimental approaches and understanding of the potential biological pathways outlined in this guide provide a solid foundation for researchers to further innovate in this exciting area of medicinal chemistry.

References

- 1. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of new hexahydro- and octahydropyrido[1,2-c]pyrimidine derivatives with an arylpiperazine moiety as ligands for 5-HT(1A) and 5-HT(2A) receptors, Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of new hexahydro- and octahydropyrido[1,2-c]pyrimidine derivatives with an arylpiperazine moiety as ligands for 5-HT1A and 5-HT2A receptors. Part 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of new hexahydro- and octahydropyrido[1,2-c]pyrimidine derivatives with an arylpiperazine moiety as ligands for 5-HT1A and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-Butyl (piperidin-2-ylmethyl)carbamate and its derivatives represent a versatile chemical scaffold with significant potential in drug discovery. The inherent structural features of the piperidine ring and the carbamate linkage allow for a diverse range of modifications, leading to compounds with potent and selective activities against various biological targets implicated in a spectrum of diseases, from neurodegenerative disorders to inflammatory conditions and beyond. This technical guide provides an in-depth exploration of the biological activities of molecules derived from this core structure, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.

Quantitative Biological Activity Data

The biological activities of various derivatives of the this compound scaffold are summarized below. The data highlights their potential as inhibitors of key enzymes and modulators of critical receptors.

| Target | Compound/Derivative | Activity Type | Value | Reference |

| Acetylcholinesterase (AChE) | N-benzylpiperidine carbamate derivative (10) | IC50 | 7.31 µM | [1] |

| Butyrylcholinesterase (BChE) | N-benzylpiperidine carbamate derivative (10) | IC50 | 0.56 µM | [1] |

| BACE1 | Deoxyvasicinone-donepezil hybrid (28) | IC50 | 0.834 nM | [2] |

| BACE1 | Deoxyvasicinone-donepezil hybrid (29) | IC50 | 0.129 nM | [2] |

| Dopamine D3 Receptor | HY-3-24 | Ki | 0.67 nM | [3] |

| Dopamine D3 Receptor | (R,S)-trans-2a | IC50 (β-arrestin) | ~2 nM | [4] |

| NLRP3 Inflammasome | IIIM-1268 | IC50 | 2.3 µM | [5] |

| NLRP3 Inflammasome | IIIM-1270 | IC50 | 3.5 µM | [5] |

| Orexin-1 Receptor (OX1R) | Nivasorexant | - | - | [6] |

| Orexin-2 Receptor (OX2R) | Seltorexant (15) | - | - | [6] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a widely used method to determine the inhibitory potential of compounds against AChE.[7]

Materials:

-

Acetylcholinesterase (AChE) enzyme (from electric eel or recombinant human)

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

Test compound at various concentrations (or solvent control)

-

AChE enzyme solution

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the substrate solution (ATCI) to all wells to start the enzymatic reaction.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader.

-

Data Analysis: The rate of the reaction is determined by the change in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rates in the presence of the test compound to the control. The IC50 value is then determined from the dose-response curve.

BACE1 (β-secretase) Inhibition Assay (FRET-based)

This assay measures the cleavage of a specific fluorescently labeled peptide substrate by BACE1.

Materials:

-

Recombinant human BACE1 enzyme

-

Fluorogenic BACE1 substrate (e.g., a peptide with a fluorophore and a quencher)

-

Assay buffer (e.g., sodium acetate buffer, pH 4.5)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Assay Setup: In a 96-well black plate, add the following to each well:

-

Assay buffer

-

Test compound at various concentrations (or solvent control)

-

BACE1 enzyme solution

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

-

Reaction Initiation: Add the BACE1 substrate to all wells.

-

Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals. Cleavage of the substrate by BACE1 separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

Data Analysis: The rate of substrate cleavage is determined from the increase in fluorescence over time. The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.[8]

Dopamine D3 Receptor Binding Assay (Radioligand Competition)

This assay determines the affinity of a test compound for the dopamine D3 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes prepared from cells expressing the human dopamine D3 receptor (e.g., HEK293 or CHO cells)

-

Radioligand (e.g., [³H]-Spiperone)

-

Assay buffer (e.g., Tris-HCl buffer with MgCl2)

-

Test compounds dissolved in a suitable solvent

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Assay Setup: In microcentrifuge tubes or a 96-well plate, combine:

-

Cell membranes

-

Radioligand at a fixed concentration

-

Test compound at various concentrations (or buffer for total binding, and a high concentration of a known D3 antagonist for non-specific binding)

-

-

Incubation: Incubate the mixture at a specific temperature (e.g., room temperature) for a set time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.[3]

NLRP3 Inflammasome Activation Assay

This cell-based assay measures the ability of a compound to inhibit the activation of the NLRP3 inflammasome, typically by quantifying the release of the pro-inflammatory cytokine IL-1β.[9]

Materials:

-

Immune cells (e.g., mouse bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes)

-

Cell culture medium

-

Lipopolysaccharide (LPS) - for priming (Signal 1)

-

ATP or Nigericin - for activation (Signal 2)

-

Test compounds dissolved in a suitable solvent

-

ELISA kit for IL-1β

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere.

-

Priming (Signal 1): Treat the cells with LPS for a few hours (e.g., 3-4 hours) to induce the expression of pro-IL-1β and NLRP3.

-

Inhibitor Treatment: Add the test compound at various concentrations and incubate for a specific period (e.g., 30-60 minutes).

-

Activation (Signal 2): Add an NLRP3 activator such as ATP or nigericin to the cells and incubate for a shorter period (e.g., 30-60 minutes).

-

Supernatant Collection: Collect the cell culture supernatants.

-

IL-1β Measurement: Quantify the amount of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of IL-1β release by the test compound compared to the vehicle control. Determine the IC50 value from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by derivatives of this compound.

Caption: Acetylcholinesterase Inhibition Pathway.

Caption: BACE1 Amyloidogenic Pathway Inhibition.

Caption: Dopamine D3 Receptor Antagonism.

Caption: NLRP3 Inflammasome Inhibition Pathway.

Conclusion

The this compound scaffold serves as a privileged starting point for the development of a wide array of biologically active molecules. The derivatives have demonstrated significant potential in targeting key players in neuroinflammation, neurodegeneration, and other CNS disorders. The provided quantitative data, detailed experimental protocols, and pathway diagrams offer a comprehensive resource for researchers in the field. Further exploration and optimization of this chemical space are warranted to unlock the full therapeutic potential of these promising compounds. The structure-activity relationship studies, in particular, will be crucial in designing next-generation drug candidates with improved potency, selectivity, and pharmacokinetic properties.

References

- 1. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor [frontiersin.org]

- 4. Design and Synthesis of D3R Bitopic Ligands with Flexible Secondary Binding Fragments: Radioligand Binding and Computational Chemistry Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole derivatives as selective orexin-2 receptor antagonists (2-SORA): synthesis, structure–activity–relationship, and sleep-promoting properties in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships for insecticidal carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Documents download module [ec.europa.eu]

Technical Guide to the Material Safety of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for the (R)-enantiomer of tert-butyl (piperidin-2-ylmethyl)carbamate has been identified in publicly available literature. The following information has been compiled from data available for the racemic mixture and the (S)-enantiomer. It is reasonable to assume that the toxicological and safety properties of the (R)-enantiomer are closely related to its stereoisomer and the racemic mixture. However, this guide should be used for informational purposes only, and a comprehensive risk assessment should be conducted prior to handling this chemical.

Chemical Identification

This section provides the fundamental identification details for (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate and its related compounds.

| Identifier | This compound | tert-Butyl (piperidin-2-ylmethyl)carbamate (Racemic) | (S)-tert-Butyl (piperidin-2-ylmethyl)carbamate |

| Synonyms | (R)-2-(Boc-aminomethyl)piperidine | 2-(Boc-aminomethyl)piperidine, tert-Butyl N-[(piperidin-2-yl)methyl]carbamate | (S)-2-(Boc-aminomethyl)piperidine |

| CAS Number | Not Found | 141774-61-0[1] | 139004-93-6[2] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | C₁₁H₂₂N₂O₂[1] | C₁₁H₂₂N₂O₂[2] |

| Molecular Weight | 214.30 g/mol [1][2] | 214.30 g/mol [1] | 214.30 g/mol [2] |

| Chemical Structure | (Image of the (R)-enantiomer structure) | (Image of the racemic mixture structure) | (Image of the (S)-enantiomer structure) |

Hazard Identification

The available safety data for the racemic mixture and the (S)-enantiomer consistently indicate the following hazards under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Classification:

GHS Label Elements:

| Pictograms |

ngcontent-ng-c1205671314="" class="ng-star-inserted"> |

| Signal Word | Danger |

| Hazard Statements | H315: Causes skin irritation.[2]H318: Causes serious eye damage.[1][2]H335: May cause respiratory irritation.[1][2] |

| Precautionary Statements | Prevention: P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]P264: Wash skin thoroughly after handling.[2]P271: Use only outdoors or in a well-ventilated area.[2]P280: Wear protective gloves/eye protection/face protection.[2]Response: P302 + P352: IF ON SKIN: Wash with plenty of water.[2]P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]P305 + P354 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[2]P312: Call a POISON CENTER or doctor/physician if you feel unwell.P321: Specific treatment (see supplemental first aid instructions on this label).P332 + P313: If skin irritation occurs: Get medical advice/attention.P362 + P364: Take off contaminated clothing and wash it before reuse.[2]Storage: P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[2]P405: Store locked up.[2]Disposal: P501: Dispose of contents/container to an approved waste disposal plant.[2] |

Physicochemical Information

Limited experimental data is available for the specific physicochemical properties of this compound. The following data is derived from computational models for the racemic mixture.

| Property | Value |

| Molecular Weight | 214.30 g/mol [1] |

| XLogP3-AA | 1.4 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4[1] |

| Exact Mass | 214.168128 g/mol [1] |

| Monoisotopic Mass | 214.168128 g/mol [1] |

Toxicological Information

No quantitative toxicological data such as LD50 or LC50 values were found for this compound or its racemic mixture/S-enantiomer. The primary toxicological concerns are based on the GHS classifications for skin and eye irritation, and respiratory tract irritation.

Experimental Protocols

Detailed experimental protocols for assessing the key hazards identified are provided below. These are based on internationally recognized OECD guidelines.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This test method is a validated in vitro procedure for the hazard identification of irritant chemicals.[3][4][5][6][7]

Principle: The test chemical is applied topically to a three-dimensional reconstructed human epidermis (RhE) model.[3] Irritant chemicals are identified by their ability to decrease cell viability below a defined threshold.[4] Cell viability is measured by the enzymatic conversion of the vital dye MTT into a blue formazan salt, which is quantified spectrophotometrically.[4]

Methodology:

-

RhE Model Preparation: Utilize a commercially available, validated RhE model. Ensure the tissue is sterile and meets quality control criteria.

-

Test Chemical Preparation: The test chemical, if solid, should be applied as a fine powder or dissolved/suspended in a suitable solvent. The choice of vehicle should be justified.

-

Application of Test Chemical: Apply a sufficient amount of the test chemical (e.g., 25 µL of liquid or 25 mg of solid) uniformly onto the surface of the RhE tissue.

-

Exposure and Incubation: Expose the tissues to the test chemical for a defined period (e.g., 60 minutes) at 37°C.

-

Washing: After exposure, thoroughly wash the tissues with a buffered saline solution to remove the test chemical.

-

Post-Exposure Incubation: Transfer the tissues to fresh culture medium and incubate for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.

-

MTT Assay:

-

Incubate the tissues with MTT solution (e.g., 0.3-1.0 mg/mL) for approximately 3 hours.

-

Extract the formazan salt from the tissues using a suitable solvent (e.g., isopropanol).

-

Measure the optical density (OD) of the extract using a spectrophotometer at 570 nm.

-

-

Data Analysis: Calculate the percentage of cell viability for each tissue relative to the negative control. A substance is classified as a skin irritant (Category 2) if the mean tissue viability is less than or equal to 50%.[3]

Acute Eye Irritation/Corrosion (OECD 405)

This guideline provides a procedure for the assessment of acute eye irritation or corrosion.[3][4][5][6][7] It is recommended to use a weight-of-the-evidence approach and in vitro methods before resorting to in vivo testing.

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically an albino rabbit), with the untreated eye serving as a control.[3][5] The degree of eye irritation/corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[4]

Methodology:

-

Animal Selection: Use healthy, young adult albino rabbits.

-

Dose and Administration: Instill a single dose of the test substance (e.g., 0.1 mL of liquid or 0.1 g of solid) into the conjunctival sac of one eye.

-

Observation: Examine the eyes at 1, 24, 48, and 72 hours after application.[5]

-

Scoring: Score the ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) according to a standardized scoring system.

-

Data Analysis: The classification of the substance is based on the severity and reversibility of the ocular lesions.

Reactivity and Stability

The N-Boc protecting group is generally stable under neutral and basic conditions but is labile to acidic conditions.

-

Stability: Stable under recommended storage conditions (cool, dry, well-ventilated area).

-

Incompatible Materials: Strong oxidizing agents, strong acids.

-

Hazardous Decomposition Products: Upon combustion, may produce carbon oxides (CO, CO₂), and nitrogen oxides (NOx).

-

Reactivity: The tert-butyl carbamate group can be cleaved under acidic conditions, such as with trifluoroacetic acid or aqueous phosphoric acid, to yield the free amine.[8] The piperidine nitrogen can undergo reactions such as alkylation and acylation.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not documented, the piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[9] Piperidine derivatives exhibit a wide range of biological activities, including acting as central nervous system modulators, anticancer agents, and antivirals. The biological activity of piperidine-containing drugs is often attributed to their ability to interact with specific receptors and enzymes, modulating their function. The N-Boc protecting group is typically used in the synthesis of more complex molecules and is often removed in the final active pharmaceutical ingredient.

Visualizations

Emergency Response Workflow for Chemical Spill

Caption: Workflow for responding to a chemical spill of this compound.

Logical Relationship of Safety Information

Caption: Relationship between hazards and safety procedures for the compound.

References

- 1. tert-butyl N-((piperidin-2-yl)methyl)carbamate | C11H22N2O2 | CID 2756031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-butyl N-{[(2S)-piperidin-2-yl]methyl}carbamate | C11H22N2O2 | CID 1501973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. nucro-technics.com [nucro-technics.com]

- 5. oecd.org [oecd.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. oecd.org [oecd.org]

- 8. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-Boc-piperidine 98 75844-69-8 [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols: Synthesis of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate from (R)-pipecolinic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the multi-step synthesis of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate, a valuable chiral building block in medicinal chemistry, starting from the readily available (R)-pipecolinic acid. The synthesis involves three key transformations: N-protection of the piperidine ring, reduction of the carboxylic acid to a primary alcohol, and subsequent conversion of the alcohol to the target carbamate. The protocols provided are based on established chemical transformations and are intended to serve as a comprehensive guide for laboratory synthesis.

Introduction

Chiral piperidine derivatives are prevalent scaffolds in a wide range of biologically active compounds and pharmaceuticals. This compound serves as a key intermediate in the synthesis of various therapeutic agents, including enzyme inhibitors and receptor modulators. The synthetic route outlined herein begins with the protection of the secondary amine of (R)-pipecolinic acid with a tert-butyloxycarbonyl (Boc) group. The resulting N-Boc protected amino acid is then reduced to the corresponding primary alcohol. The final stage of the synthesis involves the conversion of the hydroxyl group to a Boc-protected aminomethyl group. This is achieved through a two-step sequence involving mesylation to activate the alcohol, followed by nucleophilic substitution with sodium azide and subsequent reduction of the azide to the primary amine, which is then protected.

Overall Synthetic Scheme

The synthesis of this compound from (R)-pipecolinic acid is accomplished via a three-step process as illustrated in the workflow diagram below.

Figure 1: Overall synthetic workflow.

Experimental Protocols

Step 1: Synthesis of (R)-1-Boc-pipecolinic acid

This step involves the protection of the secondary amine of (R)-pipecolinic acid with a tert-butyloxycarbonyl (Boc) group.

Materials:

-

(R)-Pipecolinic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of (R)-pipecolinic acid (1.0 eq) in a 1:1 mixture of THF and water, add triethylamine (2.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Adjust the pH of the aqueous residue to ~2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield (R)-1-Boc-pipecolinic acid as a solid or oil.

| Parameter | Value | Reference |

| Yield | 90-98% | [1][2] |

| Purity | >95% | [3] |

Step 2: Synthesis of (R)-tert-Butyl 2-(hydroxymethyl)piperidine-1-carboxylate

This protocol describes the reduction of the carboxylic acid group of (R)-1-Boc-pipecolinic acid to a primary alcohol. Borane-tetrahydrofuran complex is a suitable reagent for this selective reduction.[4]

Materials:

-

(R)-1-Boc-pipecolinic acid

-

Borane-tetrahydrofuran complex (BH₃·THF) (1 M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (R)-1-Boc-pipecolinic acid (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add borane-tetrahydrofuran complex (1 M in THF, 2.0-3.0 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of methanol until gas evolution ceases.

-

Add saturated aqueous NaHCO₃ solution and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Parameter | Value | Reference |

| Yield | 80-90% | [5] |

| Purity | >97% | [6] |

Step 3: Synthesis of this compound

This final step involves a three-part, one-pot conversion of the primary alcohol to the target carbamate via an azide intermediate.

Materials:

-

(R)-tert-Butyl 2-(hydroxymethyl)piperidine-1-carboxylate

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Triphenylphosphine (PPh₃)

-

Water

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Part A: Mesylation

-

Dissolve (R)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM under an inert atmosphere.

-

Cool the mixture to 0 °C.

-

Add methanesulfonyl chloride (1.2 eq) dropwise.

-

Stir the reaction at 0 °C for 1-2 hours. Monitor the formation of the mesylate by TLC.

Part B: Azide Formation 5. To the reaction mixture containing the crude mesylate, add a solution of sodium azide (3.0 eq) in DMF. 6. Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. 7. Monitor the disappearance of the mesylate and formation of the azide by TLC. 8. Cool the reaction mixture to room temperature.

Part C: Staudinger Reduction and Boc Protection 9. Add water (5.0 eq) to the reaction mixture, followed by triphenylphosphine (1.5 eq). 10. Stir the reaction at room temperature for 8-12 hours to facilitate the reduction of the azide to the primary amine. 11. Add di-tert-butyl dicarbonate (1.2 eq) and triethylamine (2.0 eq) to the reaction mixture and stir for an additional 4-6 hours at room temperature. 12. Quench the reaction with saturated aqueous NaHCO₃ solution. 13. Extract the product with ethyl acetate (3 x volumes). 14. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. 15. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

| Parameter | Value | Reference |

| Overall Yield (from alcohol) | 50-70% | [7][8] |

| Purity | >98% |

Logical Relationship Diagram

The following diagram illustrates the decision-making process and the sequence of transformations in the final step of the synthesis.

Figure 2: Conversion of alcohol to carbamate.

Safety Precautions

-

All experiments should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Borane-tetrahydrofuran complex is a flammable and corrosive reagent. Handle with extreme care.

-

Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with acids and metals.

-

Methanesulfonyl chloride is corrosive and a lachrymator.

-

Handle all organic solvents with care as they are flammable.

Conclusion

The protocols detailed in this document provide a reliable and reproducible pathway for the synthesis of this compound from (R)-pipecolinic acid. The described methods utilize standard organic chemistry techniques and reagents, making this synthesis accessible to researchers in various fields of drug discovery and development. The provided data on yields and purity serve as a benchmark for successful execution of the synthesis.

References

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. N-Boc-piperidine-2-methanol | 157634-00-9 [sigmaaldrich.com]

- 7. Alcohols to Amines - Chemistry Steps [chemistrysteps.com]

- 8. Sciencemadness Discussion Board - Primary amine from secondary alcohol? - Powered by XMB 1.9.11 [sciencemadness.org]

Application Note and Protocol: Selective Boc Protection of (R)-2-(aminomethyl)piperidine

Audience: Researchers, scientists, and drug development professionals.

Introduction (R)-2-(aminomethyl)piperidine is a valuable chiral building block in medicinal chemistry, featuring both a primary and a secondary amine. The selective protection of one amino group is a critical transformation that enables sequential functionalization at the two distinct nitrogen atoms. However, achieving selective mono-protection of diamines is often challenging due to the potential for di-protection and the formation of product mixtures.[1]

This document provides a detailed protocol for the selective mono-protection of the primary amine in (R)-2-(aminomethyl)piperidine with a tert-butoxycarbonyl (Boc) group. The method leverages the difference in basicity between the two nitrogen atoms. The secondary amine of the piperidine ring is more basic and is preferentially protonated in the presence of one equivalent of acid. This renders it non-nucleophilic, allowing the subsequent reaction with di-tert-butyl dicarbonate ((Boc)₂O) to occur selectively at the less hindered primary exocyclic amine.[2][3] This "one-pot" procedure using an in situ acid source is efficient, scalable, and generally avoids the need for tedious chromatographic purification.[1][4]

Principle of Selective Protection

The protocol is based on the selective mono-protonation of the more basic secondary amine. This temporarily "deactivates" it, directing the Boc protection to the primary amine.

Caption: Logical workflow demonstrating the principle of selective mono-protection.

Application Data

The in situ mono-protonation method has proven effective for a variety of diamines. The following table summarizes representative yields and purities achieved for analogous substrates using this protocol, demonstrating its reliability and efficiency.[2][4]

| Entry | Diamine Substrate | Product | Yield (%) | Purity (%) | Reference |

| 1 | (1R,2R)-1,2-Diaminocyclohexane | tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate | 66 | >99 | [4] |

| 2 | 1,3-Diaminopropane | tert-Butyl (3-aminopropyl)carbamate | 87 | - | [2] |

| 3 | 1,4-Diaminobutane | tert-Butyl (4-aminobutyl)carbamate | 85 | - | [2] |

| 4 | 1,2-Diaminopropane | tert-Butyl (2-aminopropyl)carbamate | 75 | 93 | [4] |

Experimental Workflow

The overall experimental process from starting material to final product is outlined below.

Caption: Experimental workflow for the selective mono-Boc protection of a diamine.

Detailed Experimental Protocol

This protocol details the selective mono-Boc protection of (R)-2-(aminomethyl)piperidine at the primary amine.

Materials:

-

(R)-2-(aminomethyl)piperidine (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv)

-

Anhydrous Methanol (MeOH)

-

Chlorotrimethylsilane (Me₃SiCl) (1.0 equiv)

-

Sodium hydroxide (NaOH) solution (2 M)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve (R)-2-(aminomethyl)piperidine (1.0 equiv) in anhydrous methanol (approx. 0.2 M concentration).

-